molecular formula C9H8N2O2 B1514749 2-(Imidazo[1,2-a]pyridin-7-yl)acetic acid

2-(Imidazo[1,2-a]pyridin-7-yl)acetic acid

Cat. No. B1514749
M. Wt: 176.17 g/mol
InChI Key: HNYSAHVYSIYSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846698B2

Procedure details

To a solution of imidazo[1,2-a]pyridin-7-yl-acetic acid ethyl ester (180 mg, 0.65 mmol) (Preparation 130) in dioxane (4 mL) at 0° C. was added 2 N aqueous sodium hydroxide solution (4 mL). Then reaction mixture was heated at 90° C. for 6 hours. After cooling to 0° C., the mixture was acidified to pH 4 with 2 N aqueous hydrochoric acid and extracted with 20% isopropanol in dichoromethane (8×10 mL). The combined organics were dried over sodium sulfate and concentrated under reduced pressure to afford the title compound as an off-white solid in 70% yield, 80 mg.
Name
imidazo[1,2-a]pyridin-7-yl-acetic acid ethyl ester
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][N:9]2[CH:12]=[CH:13][N:14]=[C:8]2[CH:7]=1)C.[OH-].[Na+].Cl>O1CCOCC1>[N:14]1[CH:13]=[CH:12][N:9]2[CH:10]=[CH:11][C:6]([CH2:5][C:4]([OH:15])=[O:3])=[CH:7][C:8]=12 |f:1.2|

Inputs

Step One
Name
imidazo[1,2-a]pyridin-7-yl-acetic acid ethyl ester
Quantity
180 mg
Type
reactant
Smiles
C(C)OC(CC1=CC=2N(C=C1)C=CN2)=O
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 20% isopropanol in dichoromethane (8×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=C(C=C2)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.